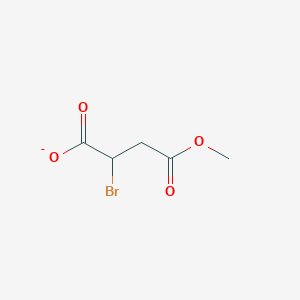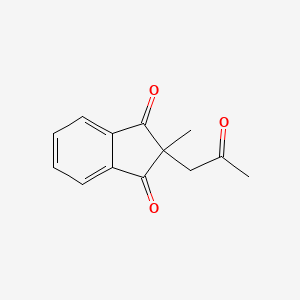phosphanium perchlorate CAS No. 96010-27-4](/img/structure/B14347772.png)
[2-(Methylamino)-5-(morpholin-4-yl)-1,3-oxazol-4-yl](triphenyl)phosphanium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylamino)-5-(morpholin-4-yl)-1,3-oxazol-4-ylphosphanium perchlorate is a complex organic compound with the molecular formula C26H27ClN3O6P . This compound is known for its unique structure, which includes a combination of oxazole, morpholine, and triphenylphosphanium groups. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2-(Methylamino)-5-(morpholin-4-yl)-1,3-oxazol-4-ylphosphanium perchlorate involves multiple steps. The synthetic route typically starts with the preparation of the oxazole ring, followed by the introduction of the morpholine and triphenylphosphanium groups. The final step involves the addition of perchlorate to form the perchlorate salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-(Methylamino)-5-(morpholin-4-yl)-1,3-oxazol-4-ylphosphanium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of 2-(Methylamino)-5-(morpholin-4-yl)-1,3-oxazol-4-ylphosphanium perchlorate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2-(Methylamino)-5-(morpholin-4-yl)-1,3-oxazol-4-ylphosphanium perchlorate stands out due to its unique combination of functional groups and its versatile applications. Similar compounds include:
- 2-(Dimethylamino)-5-(morpholin-4-yl)-1,3-oxazol-4-ylphosphanium perchlorate
- 2-(Ethylamino)-5-(morpholin-4-yl)-1,3-oxazol-4-ylphosphanium perchlorate These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and applications .
Eigenschaften
CAS-Nummer |
96010-27-4 |
|---|---|
Molekularformel |
C26H27ClN3O6P |
Molekulargewicht |
543.9 g/mol |
IUPAC-Name |
[2-(methylamino)-5-morpholin-4-yl-1,3-oxazol-4-yl]-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C26H27N3O2P.ClHO4/c1-27-26-28-24(25(31-26)29-17-19-30-20-18-29)32(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23;2-1(3,4)5/h2-16H,17-20H2,1H3,(H,27,28);(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
RBHRBXPEFBYXJA-UHFFFAOYSA-M |
Kanonische SMILES |
CNC1=NC(=C(O1)N2CCOCC2)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Nitrophenyl)methyl]benzonitrile](/img/structure/B14347689.png)
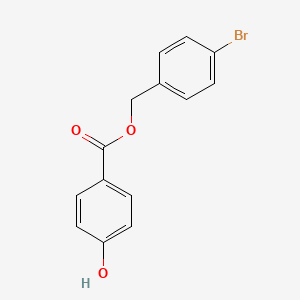
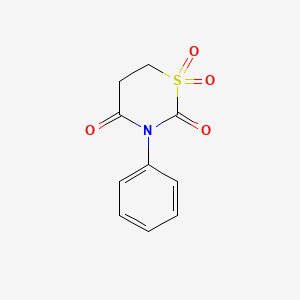

![5,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14347720.png)
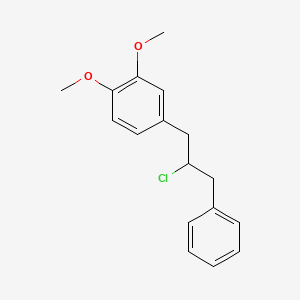
![(3-Ethylpyrimido[5,4-e][1,2,4]triazin-5-yl)hydrazine](/img/structure/B14347726.png)
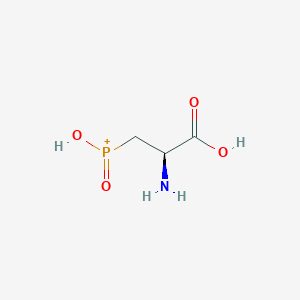

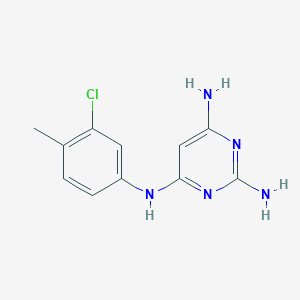
![2-[2-(4-Oxonaphthalen-1(4H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14347746.png)
